

what is the molecular weight of N-Benzyl-3-hydroxy-benzamide

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Compound of Interest

Compound Name: *N-Benzyl-3-hydroxy-benzamide*

Cat. No.: *B105079*

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An In-depth Technical Guide to **N-Benzyl-3-hydroxy-benzamide**: Synthesis, Characterization, and Potential Applications

Abstract

N-Benzyl-3-hydroxy-benzamide is a member of the benzamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of **N-Benzyl-3-hydroxy-benzamide**, detailing its physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies for its structural elucidation and purity assessment. Furthermore, this document explores the potential therapeutic applications of this compound, drawing insights from the established biological activities of related benzamide structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecule.

Physicochemical Properties of N-Benzyl-3-hydroxy-benzamide

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability

and efficacy. The key physicochemical properties of **N-Benzyl-3-hydroxy-benzamide** are summarized in the table below.

Property	Value	Source
Molecular Weight	227.26 g/mol	[4][5]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[4][5]
CAS Number	15789-02-3	[5]
IUPAC Name	N-benzyl-3-hydroxybenzamide	[4]
Appearance	White to light yellow powder/crystal	[6]
pKa (Predicted)	9.26 ± 0.10	[6]
XLogP3	1.9	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	

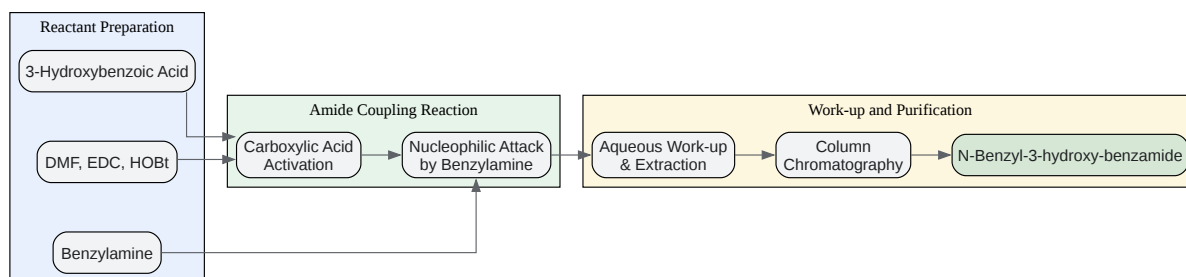
Synthesis of N-Benzyl-3-hydroxy-benzamide

The synthesis of **N-Benzyl-3-hydroxy-benzamide** can be achieved through the amidation of 3-hydroxybenzoic acid with benzylamine. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A common and efficient method for this transformation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve yield.[7]

Experimental Protocol: Amide Coupling

- **Reactant Preparation:** In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

- **Carboxylic Acid Activation:** To the stirred solution, add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Allow the mixture to stir at room temperature for approximately 15-20 minutes to ensure complete activation of the carboxylic acid.[7]
- **Amine Addition:** In a separate vial, prepare a solution of benzylamine (1.1 equivalents) in a minimal amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture.
- **Reaction Progression:** Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Extraction:** Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **N-Benzyl-3-hydroxy-benzamide**.



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Synthesis workflow for N-Benzyl-3-hydroxy-benzamide.

Structural Elucidation and Purity Analysis

Confirming the chemical identity and assessing the purity of a newly synthesized compound are critical steps in drug development.^[1] A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.^[1] Both ^1H and ^{13}C NMR are essential for confirming the atomic connectivity of **N-Benzyl-3-hydroxy-benzamide**.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Spectral Interpretation:**
 - ^1H NMR: Expect to observe distinct signals for the aromatic protons on both the benzoyl and benzyl rings, a doublet for the methylene protons of the benzyl group, and singlets for the amide and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.
 - ^{13}C NMR: The spectrum should show characteristic peaks for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Protocol:

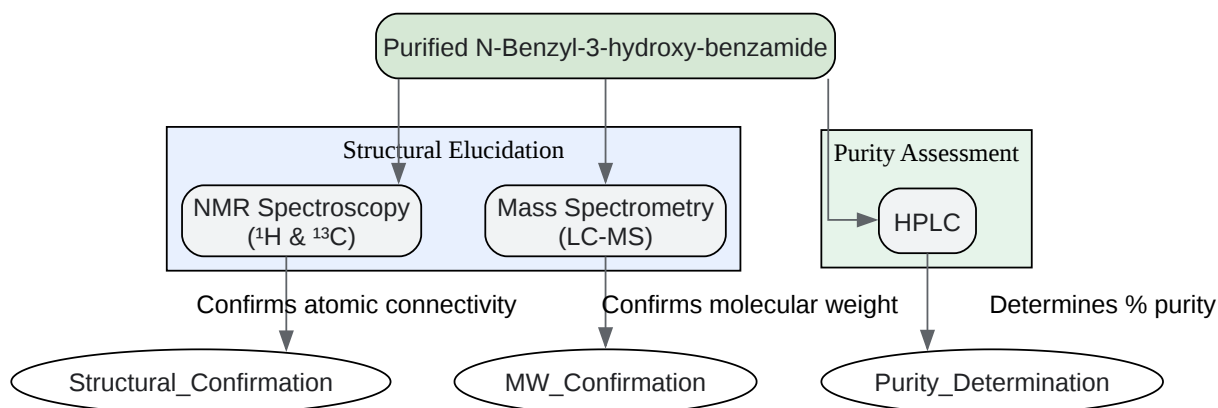
- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Analysis:** Introduce the sample into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- **Data Analysis:** The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule $[M+H]^+$, which will confirm the molecular weight of 227.26 Da.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

Protocol:

- **Method Development:** Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
- **Analysis:** Inject a solution of the compound onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
- **Purity Assessment:** A pure sample should ideally show a single, sharp peak. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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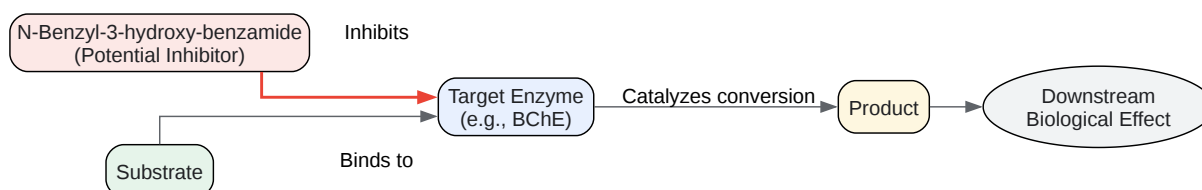
Analytical workflow for compound characterization.

Potential Applications and Biological Significance

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs for various conditions.[1] While the specific biological activity of **N-Benzyl-3-hydroxy-benzamide** is not extensively documented in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.

- **Enzyme Inhibition:** Many N-benzylbenzamide derivatives have been investigated as enzyme inhibitors. For instance, certain analogues have shown potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] The N-benzylbenzamide scaffold provides a versatile framework for designing inhibitors that can target the active site of various enzymes.
- **Receptor Modulation:** N-benzylbenzamides have also been designed as dual modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPAR γ), which are relevant in the treatment of metabolic syndrome.[8]
- **Anticancer Activity:** Some N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[9]

The presence of the hydroxyl group on the benzoyl ring and the flexibility of the benzyl group in **N-Benzyl-3-hydroxy-benzamide** make it an attractive candidate for further investigation and modification to develop novel therapeutic agents.



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Potential mechanism of action via enzyme inhibition.

Conclusion

N-Benzyl-3-hydroxy-benzamide represents a valuable chemical entity with significant potential for further exploration in the realm of drug discovery. This technical guide has provided a detailed framework for its synthesis, characterization, and potential biological applications. The methodologies outlined herein are based on established and reliable chemical and analytical principles. As research into novel therapeutics continues to evolve, a thorough understanding of foundational molecules like **N-Benzyl-3-hydroxy-benzamide** is paramount for the development of the next generation of medicines.

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